2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
Description
The compound 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide belongs to the imidazo[2,1-f]purine class, characterized by a fused heterocyclic core with acetamide and aromatic substituents. Its structure includes:
- A 1-methyl group at position 1.
- 7-phenyl and 8-(4-(dimethylamino)phenyl) substituents, which modulate electronic and steric properties.
- An acetamide side chain at position 3, enhancing solubility and interaction with biological targets.
This compound is hypothesized to exhibit kinase inhibition or nucleobase analog activity due to structural similarities to purine derivatives .
Properties
IUPAC Name |
2-[6-[4-(dimethylamino)phenyl]-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O3/c1-27(2)16-9-11-17(12-10-16)31-18(15-7-5-4-6-8-15)13-29-20-21(26-23(29)31)28(3)24(34)30(22(20)33)14-19(25)32/h4-13H,14H2,1-3H3,(H2,25,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPRLGIXVCAXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3C=C(N(C3=N2)C4=CC=C(C=C4)N(C)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-(4-(dimethylamino)phenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide , with CAS number 904372-91-4, is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 442.5 g/mol
- CAS Number : 904372-91-4
Structural Features
The compound features an imidazo[2,1-f]purin core, which is known for its role in various biological activities. The presence of a dimethylamino group and a phenyl substituent enhances its interaction with biological targets.
The biological activity of this compound primarily revolves around its potential as a kinase inhibitor and an immune modulator. Research indicates that compounds with similar structures can act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8, which play crucial roles in the immune response.
Kinase Inhibition
Studies have shown that related imidazoquinoline derivatives exhibit significant inhibition of kinases such as MEK1/2. For instance, compounds in this class have been reported to inhibit the proliferation of leukemia cells at low concentrations (IC50 values ranging from 0.3 to 1.2 µM) .
Immune Modulation
Imidazoquinolines are recognized for their ability to induce type I interferons and activate immune pathways. They stimulate the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12), which are essential for mounting an effective immune response .
Therapeutic Applications
-
Cancer Treatment
- The compound's ability to inhibit specific kinases may position it as a candidate for cancer therapy, particularly in hematological malignancies where signaling pathways are dysregulated.
- Vaccine Adjuvant
-
Antiviral Activity
- Preliminary studies suggest that similar compounds may exhibit antiviral properties by enhancing the host's immune response against viral infections.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | IC50 (µM) |
|---|---|---|---|
| AZD6244 | N/A | MEK1/2 Inhibition | 0.3 - 1.2 |
| Gardiquimod | N/A | TLR7/8 Agonist | 0.1 - 0.3 |
| CL097 | N/A | TLR7 Agonist | 0.1 |
Notable Studies
- In Vitro Studies : A study on related imidazoquinoline derivatives demonstrated their capacity to inhibit cell proliferation in various cancer cell lines through kinase inhibition mechanisms .
- In Vivo Models : Animal models treated with TLR7/8 agonists showed enhanced tumor responses when combined with standard chemotherapy regimens, indicating potential synergistic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Compound A : 2-(1-Methyl-2,4-dioxo-7,8-diphenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Key Difference: Lacks the 4-(dimethylamino)phenyl group at position 8; instead, both positions 7 and 8 are phenyl-substituted.
- Increased steric bulk may hinder binding in hydrophobic pockets .
Compound B : 8-(Butyl)-1-methyl-7-p-methylphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (57)
- Key Difference : Features a butyl chain at position 8 and p-methylphenyl at position 7.
- Implications: The alkyl chain enhances lipophilicity, possibly improving membrane permeability but reducing aqueous solubility. The p-methylphenyl group provides moderate electron-donating effects, less pronounced than dimethylamino .
Acetamide Side Chain Modifications
Compound C : N-(1-(4-(2-Cyanopropan-2-yl)phenyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)acetamide (7)
- Key Difference: Contains an imidazo[4,5-c]quinolin core instead of imidazo[2,1-f]purine.
- Implications: The quinolin core may alter binding to kinase ATP pockets due to planar aromaticity differences. The 2-cyanopropan-2-yl group introduces steric hindrance and polar interactions absent in the target compound .
Substituent Electronic Effects
Compound D : (S)-1-(2-(Benzylamino)-2-oxoethyl)-3-isobutyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide (11o)
Research Findings and Data
Table 1: Structural and Electronic Comparison
| Compound | Core Structure | Position 7 Substituent | Position 8 Substituent | Acetamide Chain | Key Properties |
|---|---|---|---|---|---|
| Target Compound | Imidazo[2,1-f]purine | Phenyl | 4-(Dimethylamino)phenyl | Yes | High solubility, kinase inhibition potential |
| Compound A | Imidazo[2,1-f]purine | Phenyl | Phenyl | Yes | Lower solubility, steric bulk |
| Compound B | Imidazo[2,1-f]purine | p-Methylphenyl | Butyl | No | Lipophilic, membrane-permeable |
| Compound C | Imidazo[4,5-c]quinolin | N/A | 4-(2-Cyanopropan-2-yl)phenyl | Yes | Kinase selectivity shift |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
